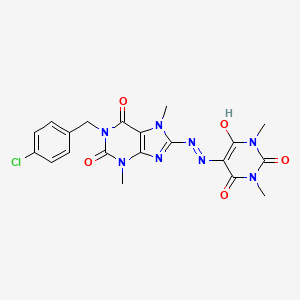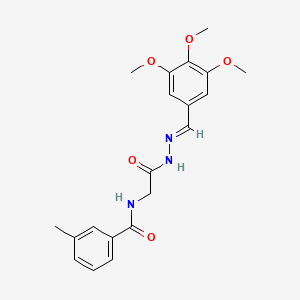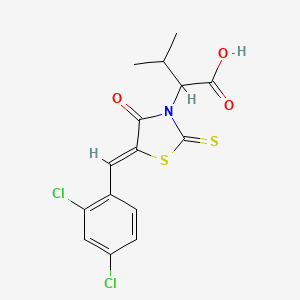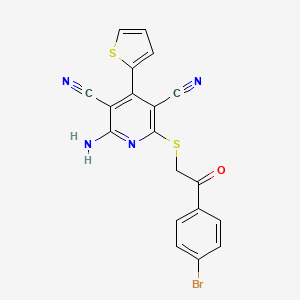![molecular formula C16H19N3O3S B2396430 2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097858-85-8](/img/structure/B2396430.png)
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a pyrrolidine derivative and is commonly referred to as TAK-915.
作用機序
TAK-915 acts as a selective antagonist for GPR3. By blocking the activity of this receptor, TAK-915 can modulate intracellular signaling pathways that are involved in the pathogenesis of various diseases. The exact mechanism of action of TAK-915 is still under investigation, but it is believed to involve the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a range of biochemical and physiological effects. In preclinical studies, TAK-915 has been found to improve cognitive function, reduce anxiety-like behavior, and have antidepressant-like effects. TAK-915 has also been shown to have neuroprotective effects and reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of TAK-915 is its selectivity for GPR3. This makes it a valuable tool for studying the role of this receptor in various diseases. However, the limitations of TAK-915 include its low solubility and poor pharmacokinetic properties. These limitations make it challenging to administer TAK-915 in vivo and may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of TAK-915. One potential area of research is the development of more potent and selective GPR3 antagonists. Another area of research is the investigation of the role of GPR3 in other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, the development of more efficient synthesis methods and better pharmacokinetic properties could improve the therapeutic potential of TAK-915.
Conclusion:
In conclusion, TAK-915 is a promising compound that has shown potential therapeutic properties in preclinical studies. Its selective antagonism of GPR3 makes it a valuable tool for studying the role of this receptor in various diseases. However, further research is needed to fully understand the mechanism of action and therapeutic potential of TAK-915.
合成法
The synthesis of TAK-915 involves the reaction between 2-(4-ethoxyphenyl)-1-bromoethan-1-one and 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using chromatography techniques to obtain TAK-915 in high purity.
科学的研究の応用
TAK-915 has been studied extensively for its potential therapeutic properties. It has been found to be a potent and selective antagonist for the G protein-coupled receptor 3 (GPR3). GPR3 is a receptor that is involved in the regulation of intracellular signaling pathways and has been linked to various diseases, including Alzheimer’s disease, depression, and anxiety. TAK-915 has shown promising results in preclinical studies for the treatment of these diseases.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)9-16(20)19-8-7-14(11-19)22-15-10-17-23-18-15/h3-6,10,14H,2,7-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWRVLMCWXDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)



![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)